molecular formula C15H13NO2 B12594297 3-Anilinophenyl prop-2-enoate CAS No. 558477-28-4

3-Anilinophenyl prop-2-enoate

Cat. No.: B12594297
CAS No.: 558477-28-4
M. Wt: 239.27 g/mol
InChI Key: GFPUKTBBIJXYKM-UHFFFAOYSA-N
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Description

3-Anilinophenyl prop-2-enoate is an organic compound with the molecular formula C15H13NO2 It is characterized by the presence of an aniline group attached to a phenyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilinophenyl prop-2-enoate typically involves the reaction of aniline with cinnamic acid derivatives under specific conditions. One common method is the esterification of cinnamic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Anilinophenyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

3-Anilinophenyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Anilinophenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

    Ethyl 2-cyano-3-phenylprop-2-enoate: Similar in structure but with a cyano group instead of an aniline group.

    3-Hydroxy-4-methoxy-5-nitrophenyl prop-2-enoate: Contains additional hydroxyl and methoxy groups, leading to different chemical properties.

Uniqueness: 3-Anilinophenyl prop-2-enoate is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

558477-28-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

(3-anilinophenyl) prop-2-enoate

InChI

InChI=1S/C15H13NO2/c1-2-15(17)18-14-10-6-9-13(11-14)16-12-7-4-3-5-8-12/h2-11,16H,1H2

InChI Key

GFPUKTBBIJXYKM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC(=C1)NC2=CC=CC=C2

Origin of Product

United States

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